Dota-adibo

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

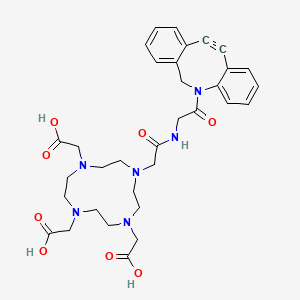

Molecular Formula |

C33H40N6O8 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

2-[4-[2-[[2-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-2-oxoethyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C33H40N6O8/c40-29(34-19-30(41)39-20-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)39)21-35-11-13-36(22-31(42)43)15-17-38(24-33(46)47)18-16-37(14-12-35)23-32(44)45/h1-8H,11-24H2,(H,34,40)(H,42,43)(H,44,45)(H,46,47) |

InChI Key |

DYDBUHMJHIBNTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

DOTA-ADIBO Bifunctional Chelator: A Technical Guide for Advanced Radiopharmaceutical Development

Introduction: The Convergence of Chelation and Bioorthogonal Chemistry

In the rapidly evolving landscape of targeted radiopharmaceuticals, the ability to precisely and stably link a radionuclide to a targeting vector is paramount. Bifunctional chelators (BFCs) are the linchpins of this technology, providing a bridge between the diagnostic or therapeutic radioisotope and the biomolecule that guides it to its target.[1] This guide delves into the specifics of a particularly elegant and powerful BFC, DOTA-ADIBO, which marries the robust coordination chemistry of DOTA with the versatility of copper-free click chemistry.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle is a cornerstone of radiometal chelation, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) and diagnostic isotopes such as Gallium-68 (⁶⁸Ga).[2] Its rigid, pre-organized structure contributes to the kinetic inertness and thermodynamic stability of its metal complexes, which is critical for minimizing the in vivo release of the radionuclide and subsequent off-target toxicity.[3][4]

Complementing the chelation prowess of DOTA is the azadibenzocyclooctyne (ADIBO) moiety, a key player in the field of bioorthogonal chemistry. ADIBO facilitates Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click reaction that allows for the covalent ligation of the chelator to an azide-modified biomolecule with high efficiency and specificity under mild, physiological conditions.[5] This bioorthogonality is crucial when working with sensitive biomolecules like antibodies and peptides, as it avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[6]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound bifunctional chelator, from its fundamental principles to detailed experimental protocols and strategic considerations for its application in the development of next-generation radiopharmaceuticals.

Core Principles: A Duality of Function

The utility of this compound stems from the distinct yet complementary functions of its two key components. Understanding the causality behind the selection of this BFC requires a deep appreciation for the underlying chemistry of both chelation and bioconjugation.

The DOTA Cage: Ensuring Radiometal Stability

The primary role of the DOTA moiety is to securely sequester a radiometal ion. The choice of a chelator is a critical determinant of the in vivo performance of a radiopharmaceutical. A suboptimal chelator can lead to the dissociation of the radiometal, resulting in accumulation in non-target tissues like the liver and bone, thereby increasing toxicity and compromising imaging quality.[7]

DOTA's excellence as a chelator for many medically relevant radionuclides is attributed to:

-

High Thermodynamic Stability: The macrocyclic effect and the presence of four carboxylate arms result in a high affinity for trivalent metal ions.

-

Kinetic Inertness: The pre-organized structure of the DOTA cage leads to slow complexation and dissociation rates, which is vital for preventing trans-chelation by endogenous metal-binding proteins in the body.[8]

However, the very stability of the DOTA cage necessitates specific conditions for radiolabeling. The incorporation of a metal ion into the rigid macrocycle is often kinetically slow at room temperature, requiring heating to achieve efficient radiolabeling.[9] This is a crucial experimental consideration that will be addressed in the protocols section.

The ADIBO Handle: Precision Bioconjugation via SPAAC

The ADIBO group provides a bioorthogonal "handle" for attaching the DOTA chelator to a biomolecule of interest. This is achieved through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

dot

Caption: General workflow for developing a this compound based radiopharmaceutical.

Protocol 1: Bioconjugation of this compound to an Azide-Modified Antibody

This protocol describes the conjugation of this compound to an antibody that has been previously functionalized with azide groups.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound, dissolved in an organic solvent like DMSO.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff).

Procedure:

-

Antibody Preparation: Ensure the azide-modified antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.

-

This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody. [3] * Incubate the reaction mixture overnight at 4°C with gentle mixing. [3]The reaction can also be performed at room temperature for a shorter duration (e.g., 2-4 hours), but this may require optimization.

-

-

Purification:

-

Remove the unreacted this compound and organic solvent by SEC or dialysis.

-

For SEC, use a column pre-equilibrated with PBS. Collect fractions and monitor the protein elution profile at 280 nm.

-

For dialysis, use a cassette with a molecular weight cutoff that is appropriate for the antibody (e.g., 10 kDa) and dialyze against a large volume of PBS with several buffer changes.

-

-

Characterization:

-

Determine the chelator-to-antibody ratio (CAR) using MALDI-TOF mass spectrometry.

-

Assess the immunoreactivity of the DOTA-antibody conjugate using an ELISA or flow cytometry-based binding assay to ensure that the conjugation process has not compromised the antibody's binding affinity. [10][11] Causality Behind Choices:

-

-

Molar Excess of this compound: A molar excess is used to drive the reaction to completion and achieve a sufficient number of chelators per antibody for effective imaging or therapy. However, an excessive ratio can lead to antibody aggregation or reduced immunoreactivity.

-

Overnight Incubation at 4°C: This provides sufficient time for the SPAAC reaction to proceed to a high yield while minimizing potential degradation of the antibody that might occur at higher temperatures. [3]* Purification: This step is critical to remove unconjugated chelator, which could compete for the radiometal during the labeling step and lead to the formation of low molecular weight radioactive impurities that would be rapidly cleared from the body.

Protocol 2: Radiolabeling of DOTA-Bioconjugate with Lutetium-177 (¹⁷⁷Lu)

This protocol outlines the radiolabeling of a DOTA-conjugated biomolecule with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

-

DOTA-conjugated biomolecule (e.g., antibody or peptide).

-

¹⁷⁷LuCl₃ in 0.04 M HCl. [12]* Sodium acetate buffer (0.1 M, pH 4.5). [12]* L-methionine solution (30 mg/mL). [12]* Heating block or water bath set to 95°C. [12]* Quality control system (e.g., radio-HPLC or iTLC).

Procedure:

-

Reaction Mixture Preparation:

-

In a sterile, low-binding microcentrifuge tube, combine the DOTA-conjugated biomolecule (e.g., 30 µg) with 160 µL of sodium acetate buffer and 10 µL of L-methionine solution. [12] * Add the desired amount of ¹⁷⁷LuCl₃ (e.g., ~2 mCi). [12]2. Radiolabeling Reaction:

-

Incubate the reaction mixture at 95°C for 15 minutes. [12]The optimal time and temperature may vary depending on the specific DOTA-conjugate and should be optimized. [9]3. Quenching (Optional but Recommended):

-

After incubation, add a small volume of a DTPA or EDTA solution (e.g., 50 mM, pH 5) to chelate any remaining free ¹⁷⁷Lu.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) of the final product using radio-HPLC or instant thin-layer chromatography (iTLC). The RCP should typically be >95%.

-

For radio-HPLC, a size-exclusion column can be used to separate the high molecular weight radiolabeled biomolecule from any low molecular weight impurities.

-

Causality Behind Choices:

-

pH 4.5: The kinetics of ¹⁷⁷Lu incorporation into DOTA are optimal at a slightly acidic pH. At higher pH values, the formation of lutetium hydroxides can compete with the chelation reaction. [9]* 95°C Incubation: Heating is necessary to overcome the kinetic barrier for ¹⁷⁷Lu incorporation into the rigid DOTA macrocycle. [12]* L-methionine: This acts as a radioprotectant (antioxidant) to prevent radiolysis of the biomolecule, which can be caused by the high localized radiation dose from the radionuclide. [12]

Protocol 3: Radiolabeling of DOTA-Bioconjugate with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of a DOTA-conjugated peptide with the PET imaging isotope ⁶⁸Ga.

Materials:

-

DOTA-conjugated peptide.

-

⁶⁸Ge/⁶⁸Ga generator.

-

Cation-exchange cartridge (e.g., SCX).

-

5 M NaCl solution containing a small amount of 5.5 M HCl. [13]* Ammonium acetate buffer (1 M, pH 4.5). [13]* Heating block set to 90°C. [13]* Quality control system (e.g., radio-HPLC or iTLC).

Procedure:

-

⁶⁸Ga Elution and Concentration:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.

-

Trap the eluted ⁶⁸Ga³⁺ on a cation-exchange cartridge.

-

Elute the concentrated ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of the 5 M NaCl/HCl solution. [13]2. Radiolabeling Reaction:

-

In a reaction vial, combine the DOTA-conjugated peptide (e.g., 40 µg) with the ammonium acetate buffer. [13] * Slowly add the concentrated ⁶⁸Ga eluate to the peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5. [13][14] * Incubate the reaction mixture at 90°C for 7 minutes. [13]3. Quality Control:

-

Determine the radiochemical purity using radio-HPLC or iTLC. An RCP of >99% is often achievable with this method. [13] Causality Behind Choices:

-

-

Eluate Concentration: This step increases the concentration of ⁶⁸Ga, which improves the labeling efficiency and allows for the use of smaller reaction volumes. The NaCl-based elution method is advantageous as it avoids the use of organic solvents. [13][15]* pH 3.5-4.5: Similar to ¹⁷⁷Lu, the optimal pH for ⁶⁸Ga labeling of DOTA is in the acidic range to prevent the formation of gallium hydroxides. [14]* 90°C for 7 minutes: Due to the short half-life of ⁶⁸Ga (68 minutes), a rapid and efficient labeling procedure is essential. Heating accelerates the reaction kinetics to achieve high incorporation within a short timeframe. [13]

Applications in Radiopharmaceutical Development

The unique combination of stable chelation and bioorthogonal conjugation makes this compound a powerful tool for a variety of applications in nuclear medicine, particularly in the realm of pre-targeted imaging and therapy.

Pre-targeted Radioimmunotherapy (PRIT)

PRIT is a multi-step strategy designed to improve the therapeutic index of radioimmunotherapy. [16]Instead of directly administering a radiolabeled antibody, which can have a long circulation time and lead to high radiation doses to healthy tissues, PRIT separates the antibody targeting from the delivery of the radionuclide. [17] dot

Caption: Workflow for pre-targeted radioimmunotherapy using this compound.

In this approach, an azide-modified antibody is first administered and allowed to accumulate at the tumor site. After a sufficient period for tumor localization and clearance of the antibody from the circulation, a small, rapidly clearing this compound molecule, radiolabeled with a therapeutic isotope, is injected. The ADIBO moiety then "clicks" with the azide groups on the tumor-bound antibodies, delivering the radiotherapeutic payload directly to the target. This strategy significantly reduces the radiation dose to non-target tissues, as the small, unbound radiolabeled this compound is quickly excreted.

Data Summary and Comparison

The choice of a bifunctional chelator can significantly impact the performance of a radiopharmaceutical. Below is a table summarizing key parameters for DOTA and a comparison with another commonly used chelator, NODAGA, for ⁶⁴Cu labeling.

| Parameter | ⁶⁴Cu-DOTA-mAb | ⁶⁴Cu-NODAGA-mAb | Reference |

| Chelator/Antibody Ratio | 2-3 | 2-3 | [7] |

| Radiochemical Yield | 59-71% | 59-71% | [7] |

| Tumor Uptake (24h, %ID/g) | 13.44 ± 1.21 | 13.24 ± 4.86 | [7] |

| Liver Uptake (24h, %ID/g) | Higher | Lower | [7] |

| In Vivo Stability | Good | Excellent | [7] |

Data from a comparative study using an anti-EpCAM antibody in a prostate cancer model. [7] This data highlights that while both chelators can be effective, NODAGA shows advantages in terms of lower liver accumulation, suggesting better in vivo stability of the ⁶⁴Cu complex. [7]Such comparisons are crucial for selecting the optimal chelator for a given radionuclide and application.

Troubleshooting and Considerations

-

Low Conjugation Efficiency: This can be due to insufficient molar excess of this compound, inactive reagents, or issues with the azide modification of the biomolecule. It is advisable to verify the presence of azide groups before proceeding with the SPAAC reaction.

-

Poor Radiochemical Purity: This may result from suboptimal labeling conditions (pH, temperature), the presence of competing metal ion contaminants, or radiolysis. The use of high-purity reagents and the addition of radioprotectants can mitigate these issues. [9][12]* Reduced Immunoreactivity: Over-conjugation of the biomolecule can lead to a loss of binding affinity. It is essential to carefully control the chelator-to-biomolecule ratio and to perform functional assays after conjugation. * In Vivo Instability: While DOTA forms very stable complexes, the in vivo stability can be influenced by the specific radionuclide and the overall structure of the radiopharmaceutical. It is crucial to evaluate the in vivo stability of any new construct. [8]

Conclusion

The this compound bifunctional chelator represents a significant advancement in the design of targeted radiopharmaceuticals. By combining the well-established and robust chelation properties of DOTA with the precision and biocompatibility of copper-free click chemistry, it offers a versatile and powerful platform for the development of novel imaging agents and therapeutics. The ability to perform the bioconjugation under mild, bioorthogonal conditions preserves the function of sensitive biomolecules, while the stable chelation of DOTA ensures the safe and effective delivery of the radionuclide to the target site. As the field of nuclear medicine continues to move towards more personalized and targeted approaches, tools like this compound will be instrumental in translating promising research into clinically impactful radiopharmaceuticals.

References

-

Sosabowski, J. K., & Mather, S. J. (2006). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Nature Protocols, 1(2), 972–976. Retrieved from [Link]

-

Breeman, W. A. P., de Jong, M., de Blois, E., Bernard, B. F., Konijnenberg, M., & Krenning, E. P. (2005). Radiolabelling DOTA-peptides with 68Ga. European Journal of Nuclear Medicine and Molecular Imaging, 32(4), 478–485. Retrieved from [Link]

-

SciGine. (2020, September 22). Antibody DNA Conjugate Synthesis Protocol | Bioconjugation Methods [Video]. YouTube. Retrieved from [Link]

-

nanoComposix. (2017, January 17). Tutorial | Covalent Conjugation of Antibodies to Gold Nanoparticles [Video]. YouTube. Retrieved from [Link]

- Govindan, S. V., Griffiths, G. L., Hansen, H. J., Horak, I. D., & Goldenberg, D. M. (2006). Method for preparing dota-antibody conjugates. Google Patents.

-

A flow chart depicting the steps of pre-targeting in radioimmunotherapies. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Di Pierro, D., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. Contrast Media & Molecular Imaging. Retrieved from [Link]

-

Reaction kinetics of azido-functionalized peptides to ADIBO-modified... [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Otaibi, B., et al. (2024). Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer. Molecules. Retrieved from [Link]

-

AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. Retrieved from [Link]

-

Velikyan, I. (2014). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 9(1), 1–11. Retrieved from [Link]

-

Talahatu, N., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64 Cu-Labelling of Immunoconjugates. Molecules. Retrieved from [Link]

-

DeNardo, S. J., DeNardo, G. L., & Peng, J. S. (1989). Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. American Journal of Physiologic Imaging, 4(1), 39–44. Retrieved from [Link]

-

Tsoni, V., & Xavier, C. (2022). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. Retrieved from [Link]

-

Adlhart, C., et al. (2013). ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics. Sensors. Retrieved from [Link]

-

Talahatu, N., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the Cu-Labelling of Immunoconjugates. ResearchGate. Retrieved from [Link]

-

Ilan, E., et al. (2020). In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy. Journal of Nuclear Medicine. Retrieved from [Link]

-

Lewis, M. R., et al. (2001). An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA. Bioconjugate Chemistry. Retrieved from [Link]

-

Ferreira, C. L., et al. (2012). Validation of a Post-Radiolabeling Bioconjugation Strategy for Radioactive Rare Earth Complexes with Minimal Structural Footprint. Bioconjugate Chemistry. Retrieved from [Link]

-

Mueller, D., et al. (2012). Simplified NaCl Based 68Ga Concentration and Labeling Procedure for Rapid Synthesis of 68Ga Radiopharmaceuticals in High Radiochemical Purity. Bioconjugate Chemistry. Retrieved from [Link]

-

Finn, M. G., et al. (2012). Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification. Langmuir. Retrieved from [Link]

-

Orcutt, K. D., et al. (2011). Pretargeting: A Path Forward for Radioimmunotherapy. Molecular Imaging and Biology. Retrieved from [Link]

-

Di Pierro, D., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis. ResearchGate. Retrieved from [Link]

-

Chattopadhyay, S., et al. (1997). Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy. IAEA-TECDOC-948. Retrieved from [Link]

-

In vivo radio-stability and ex vivo bio-distribution studies. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Cooper, M. S., et al. (2012). Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Nuclear Medicine and Biology. Retrieved from [Link]

-

Pimm, M. V., et al. (1991). Quality control test for immunoreactivity of radiolabeled antibody. Journal of Immunological Methods. Retrieved from [Link]

-

Robertson, A. K. H., et al. (2021). Production, purification, and radiolabeling of the 203Pb/212Pb theranostic pair. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]

-

Saki, M., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Pharmaceuticals. Retrieved from [Link]

-

Schematic diagram of pretargeting approach. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. Retrieved from [Link]

-

Breeman, W. A. P., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides with 90Y, 111In, 177Lu, and 68Ga for Peptide-Receptor Scintigraphy and Peptide-Receptor Radionuclide Therapy in Preclinical and Clinical Applications. University of New Mexico Health Sciences Center. Retrieved from [Link]

-

van de Watering, F. C. J., et al. (2014). Pretargeted imaging and radioimmunotherapy of cancer using antibodies and bioorthogonal chemistry. Frontiers in Medicine. Retrieved from [Link]

-

Gourni, E., et al. (2020). Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting. Molecules. Retrieved from [Link]

-

In vivo PET imaging: Biodistribution of radiolabeled ch14.18/CHO. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Breeman, W. A. P., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging. Retrieved from [Link]

-

Morcillo, M. Á., et al. (2024). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. Molecules. Retrieved from [Link]

-

Zhang, H., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. Retrieved from [Link]

-

Azhdarinia, A., et al. (2015). Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates. Nuclear Medicine and Biology. Retrieved from [Link]

-

European Medicines Agency. (1994). Production and quality control of monoclonal antibodies. Retrieved from [Link]

-

Wang, Y., et al. (2023). Synthesis of novel DOTA-/AAZTA-based bifunctional chelators: Solution thermodynamics, peptidomimetic conjugation, and radiopharmaceutical evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2026). Boosting Radioimmunotherapy by Functionalized Self-Assembled EGCG Nanoparticles Enhances Antitumor Effect for FLASH-RT. International Journal of Nanomedicine. Retrieved from [Link]

-

Vignal, N., et al. (2025). Automated Preparation of [68Ga]Ga-3BP-3940 on a Synthesis Module for PET Imaging of the Tumor Microenvironment. Journal of Visualized Experiments. Retrieved from [Link]

-

Medical Physics & Radiopharmacy Insights. (2025, December 17). Actinium-225 Radiolabeling Tutorial | Ac-225 DOTATATE & PSMA Peptide Labeling Step-by-Step Guide [Video]. YouTube. Retrieved from [Link]

-

Nakashima, K., et al. (2021). Development of a novel radiotheranostic platform with a DOTA-based trifunctional chelating agent. Chemical Communications. Retrieved from [Link]

Sources

- 1. Synthesis of novel DOTA-/AAZTA-based bifunctional chelators: Solution thermodynamics, peptidomimetic conjugation, and radiopharmaceutical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated Synthesis of 68Ga-Labeled DOTA-MGS8 and Preclinical Characterization of Cholecystokinin-2 Receptor Targeting [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ADIBO-Based “Click” Chemistry for Diagnostic Peptide Micro-Array Fabrication: Physicochemical and Assay Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

Methodological & Application

Application Note: Radiolabeling DOTA-ADIBO for Pre-Targeted PET

This application note details the protocols for radiolabeling DOTA-ADIBO (also known as DOTA-DBCO) with Gallium-68 (

Introduction & Scientific Rationale

The Pre-Targeting Paradigm

Standard radioimmunotherapy and immuno-PET suffer from a pharmacokinetic mismatch: antibodies require days to accumulate in tumors and clear from the blood, while short-lived isotopes (like

Pre-targeting decouples the targeting vector from the radioactivity:

-

Step 1: A non-radioactive Antibody-Azide conjugate is injected and allowed to accumulate/clear (24–72 hours).

-

Step 2: A small-molecule radioligand (This compound-Isotope ) is injected.

-

In Vivo Click: The radioligand rapidly diffuses into the tumor, "clicks" with the antibody via SPAAC, and unbound ligand clears renally within minutes.

The Chemical Challenge: DOTA vs. ADIBO

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): The gold standard chelator for

and -

ADIBO (Azadibenzocyclooctyne / DBCO): Contains a strained cyclooctyne ring. While thermally robust compared to Trans-Cyclooctene (TCO), it can degrade or isomerize under prolonged exposure to high heat and low pH.

-

The Solution: The protocols below are optimized to balance chelation efficiency (high yield) with bioorthogonal integrity (preserving the click moiety).

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Precursor: DOTA-PEG

-ADIBO (or similar derivative). -

Isotopes:

-

: Eluted from

-

: Produced via cyclotron (

-

: Eluted from

-

Buffers:

-

Purification: C18 Light Sep-Pak cartridges (Waters).

Protocol A: Gallium-68 Radiolabeling

High-temperature kinetics are required for DOTA, but time must be minimized to protect the ADIBO ring.

-

Elution: Elute

from the generator. Fractionate to collect the highest activity peak (typically 1.0–1.5 mL). -

Buffering: Add 2.5 M Sodium Acetate to the eluate to adjust pH to 4.0–4.5 .

-

Expert Insight: Do not exceed pH 5.0, as colloidal gallium (

) will form. Below pH 3.5, complexation yield drops.

-

-

Reaction: Add 20–50 µg (approx. 20–50 nmol) of This compound .

-

Incubation: Heat at 90°C for 10 minutes .

-

Critical Control: Do not boil (

). 10 minutes is sufficient for >95% DOTA incorporation. Prolonged heating risks ADIBO degradation.

-

-

Purification (C18 Sep-Pak):

-

Formulation: Dilute the ethanol eluate with 4.5 mL PBS or Saline to bring ethanol concentration <10%.

Protocol B: Copper-64 Radiolabeling

Copper-64 has faster kinetics with DOTA and allows for milder conditions, preserving the ADIBO moiety perfectly.

-

Preparation: Dilute

solution with 0.1 M Ammonium Acetate (pH 5.5) . -

Reaction: Add 10–20 µg of This compound .

-

Incubation: Incubate at 40–50°C for 30 minutes .

-

Note: Labeling can occur at room temperature, but mild heating ensures quantitative yields (>98%) and thermodynamic stability.[1]

-

-

Quenching (Optional): Add 1 mM DTPA to scavenge any non-specifically bound copper (rarely needed if yield >98%).

-

Purification: C18 Sep-Pak method (identical to Protocol A) or HPLC if high specific activity is critical.

Data Summary & Comparison

| Parameter | Gallium-68 ( | Copper-64 ( |

| Half-life | 68 minutes | 12.7 hours |

| Coordination Geometry | Octahedral (N | Distorted Octahedral |

| Reaction pH | 4.0 -- 4.5 (Sodium Acetate) | 5.5 (Ammonium Acetate) |

| Temperature | 90°C (Critical for DOTA) | 37--50°C (Mild) |

| Reaction Time | 10 -- 15 mins | 30 -- 60 mins |

| ADIBO Risk | Moderate (Heat sensitivity) | Low (Mild conditions) |

| Imaging Window | 1 -- 2 hours post-injection | 1 -- 24 hours post-injection |

Quality Control & Self-Validation

To ensure the system is "self-validating," you must prove two things:

-

Radiochemical Purity (RCP): Is the metal stuck to the DOTA?

-

Functional Purity (Click-Check): Is the ADIBO still able to click?

QC 1: Radiochemical Purity (iTLC)

-

Stationary Phase: iTLC-SG strips.

-

Mobile Phase: 0.1 M Citrate Buffer (pH 5) or 1:1 Ammonium Acetate:Methanol.

-

Interpretation:

-

Rf 0.0: Colloidal

/ -

Rf 0.9–1.0: Free Metal (Citrate complex).

-

Rf 0.1–0.3: Radiolabeled this compound (Stays near origin in citrate, migrates in MeOH mixes depending on hydrophobicity). Validate Rf with your specific ligand.

-

QC 2: The "Click-Check" (Functional Integrity)

This is the most critical step often skipped in standard protocols.

-

Method: Take a small aliquot of the purified radiotracer.

-

Action: Add 2 equivalents of a non-radioactive Azide-Fluorophore (e.g., Azide-Cy5) or a simple Benzyl-Azide.

-

Incubate: Room temp for 5 mins.

-

Analysis: Run Radio-HPLC.

-

Result: You should see a mass shift (retention time shift) of the radioactive peak.

-

No Shift? The ADIBO ring degraded during labeling. The batch is useless for pre-targeting.

-

Shift? The ADIBO is active.[9] Proceed to injection.

-

Visual Workflows

Workflow Diagram

Caption: Comparative workflow for Ga-68 and Cu-64 radiolabeling, highlighting the critical temperature differences and dual-step QC.

Pre-Targeting Mechanism

Caption: The Pre-targeting mechanism. The separation of the antibody and isotope injection steps maximizes tumor-to-background ratios.

References

-

ACR–ACNM–SNMMI Practice Parameter for the Performance of Gallium-68 and Copper-64 DOTATATE PET/CT Imaging . American College of Radiology.[10] [Link]

-

Head-to-Head Comparison of 64Cu-DOTATATE and 68Ga-DOTATOC PET/CT . Journal of Nuclear Medicine, 2017. [Link]

-

Good practices for 68Ga radiopharmaceutical production . EJNMMI Radiopharmacy and Chemistry, 2022. [Link]

-

Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga . Nature Protocols, 2012. [Link]

-

Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers . Molecules, 2020.[10] [Link]

Sources

- 1. Frontiers | Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? [frontiersin.org]

- 2. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. Full Document Preview [gravitas.acr.org]

synthesis of DOTA-ADIBO immunoconjugates for PET imaging

Advanced Synthesis of DOTA-ADIBO Immunoconjugates for -PET Imaging

Methodology: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Executive Summary & Scientific Rationale

This application note details the synthesis of This compound (DBCO) immunoconjugates, a class of radiopharmaceuticals utilized in Positron Emission Tomography (PET). The protocol leverages Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a bioorthogonal "click" chemistry that eliminates the need for cytotoxic copper catalysts (Cu(I)) required in traditional click reactions.[1]

Why this approach?

Traditional direct radiolabeling of antibodies with DOTA often requires heating (40–90°C) to achieve stable chelation with radiometals like

The "Click-after-Labeling" strategy described here decouples the radiolabeling step from the antibody conjugation:

-

High-Temperature Chelation: The small molecule (DOTA-Azide) is radiolabeled at optimal high temperatures.

-

Room-Temperature Conjugation: The "hot" DOTA-Azide is clicked to the ADIBO-functionalized antibody under mild physiological conditions, preserving mAb integrity.

Chemical Mechanism & Workflow

The synthesis relies on the reaction between an Azadibenzocyclooctyne (ADIBO/DBCO) moiety attached to the antibody and an Azide (

Experimental Workflow Diagram

Figure 1: Convergent synthesis strategy decoupling harsh radiolabeling conditions from sensitive antibody handling.

Detailed Experimental Protocols

Phase A: Antibody Functionalization (mAb-DBCO)

This step attaches the ADIBO/DBCO "anchor" to the antibody via Lysine-NHS ester chemistry.

Reagents:

-

Monoclonal Antibody (1–5 mg/mL in PBS, free of BSA/Gelatin).

-

DBCO-PEG4-NHS Ester (mw ~650 Da). Note: The PEG spacer improves solubility and reduces aggregation.

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5. -

Purification: PD-10 Desalting Columns (Sephadex G-25) or Zeba Spin Columns (7K MWCO).

Protocol:

-

Buffer Exchange: If the mAb is in Tris or unbuffered saline, perform a buffer exchange into 0.1 M

(pH 8.5) .-

Expert Insight: NHS esters react most efficiently with primary amines at pH 8.2–8.5. At pH < 7.5, hydrolysis competes significantly with conjugation.

-

-

Reagent Preparation: Dissolve DBCO-PEG4-NHS in anhydrous DMSO to a concentration of 10 mM. Prepare immediately before use; NHS esters hydrolyze rapidly in moisture.[1]

-

Conjugation: Add the DBCO-NHS solution to the mAb solution.

-

Stoichiometry: Use a 10 to 20-fold molar excess of DBCO over mAb.

-

Target: Aim for a Drug-to-Antibody Ratio (DAR) of 2–4.

-

Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent mAb precipitation.

-

-

Incubation: Incubate for 1 hour at Room Temperature (20–25°C) with gentle rotation.

-

Purification: Apply reaction mixture to a pre-equilibrated PD-10 column (PBS mobile phase). Collect the high molecular weight protein fraction (typically elution volume 2.5–4.5 mL).

-

QC Check: Measure concentration via UV-Vis (A280). Verify DBCO attachment by monitoring absorbance at 309 nm (DBCO molar extinction coefficient

).

Phase B: Radiolabeling of DOTA-Azide

This step creates the radioactive "warhead" (

Reagents:

-

DOTA-Azide (or DOTA-PEG-Azide).

- (in 0.1 M HCl).

-

Labeling Buffer: 0.1 M Ammonium Acetate (

), pH 5.5.

Protocol:

-

pH Adjustment: Dilute

into -

Reaction: Add DOTA-Azide (10–50 nmol).

-

Incubation: Heat at 40–80°C for 30–60 minutes .

-

Expert Insight: Unlike antibodies, the small molecule DOTA-Azide is heat-stable. Higher temperatures drive the chelation kinetics to near-completion (>95%), which is critical for specific activity.

-

-

QC (Radio-TLC): Spot 1

L on an iTLC-SG strip. Develop in 0.1 M Citrate Buffer (pH 5) or 50 mM EDTA .

Phase C: SPAAC "Click" Conjugation

Coupling the radiolabeled chelate to the antibody.

Protocol:

-

Mixing: Add the purified

-DOTA-Azide (from Phase B) directly to the mAb-DBCO solution (from Phase A).-

Stoichiometry: Ensure the mAb-DBCO is in molar excess relative to the DOTA-Azide to ensure all radioactivity is captured.

-

-

Incubation: React at Room Temperature for 30–60 minutes . No catalyst is needed.[1][2][6][7]

-

Final Purification: Pass the mixture through a fresh PD-10 or Zeba Spin column (PBS equilibrated) to remove any unreacted

-DOTA-Azide. -

Final Formulation: Sterile filter (0.22

m) into a sterile vial.

Quality Control & Data Analysis

Quantitative Summary Table

| Parameter | Target Specification | Method of Verification |

| Radiochemical Purity (RCP) | > 95% | iTLC (Citrate/EDTA) & Radio-HPLC |

| Specific Activity | 10–100 GBq/ | Calculated from decay-corrected yield |

| Drug-to-Antibody Ratio (DAR) | 2.0 – 4.0 DBCO/mAb | MALDI-TOF MS or UV-Vis ( |

| Aggregates | < 5% | SEC-HPLC (UV @ 280nm) |

| Immunoreactivity | > 70% | Lindmo Assay (Antigen excess) |

Troubleshooting Decision Tree

Figure 2: Logic flow for quality assurance of the final immunoconjugate.

References

-

Zeng, D., et al. (2012).

Core-Labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry.[1][8] ACS Nano, 6(6), 5209–5219.[1][8] -

Huynh, T. T., et al. (2022). A comparison of

-labeled bi-terminally PEGylated A20FMDV2 peptides targeting integrin -

Lumiprobe Corporation. Protocol: DBCO-NHS ester antibody conjugation.

-

Debets, M. F., et al. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition.[1] Chemical Communications, 46, 97–99.

-

Holland, J. P., et al. (2010). Standardized methods for the production of high specific activity zirconium-89. Nuclear Medicine and Biology, 36(7), 729–739.

Sources

- 1. interchim.fr [interchim.fr]

- 2. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of 64 Cu-labeled bi-terminally PEGylated A20FMDV2 peptides targeting integrin α ν β 6 | Oncotarget [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. 64Cu Core-labeled Nanoparticles with High Specific Activity via Metal-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. benchchem.com [benchchem.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

Application Note: Optimized SPAAC Reaction Conditions for DOTA-ADIBO Conjugation

This Application Note is structured to guide researchers through the precise conditions required for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DOTA-ADIBO. It addresses the critical intersection of "click" chemistry and radiopharmaceutical development.

Introduction & Mechanistic Rationale

The conjugation of the DOTA chelator to biomolecules (antibodies, peptides, nanoparticles) is a cornerstone of nuclear medicine, enabling labeling with radiometals like

Traditional amine-reactive chemistries (e.g., NHS-esters) often suffer from hydrolysis competition and lack site-specificity. This compound (Azadibenzocyclooctyne) leverages SPAAC—a bioorthogonal, copper-free "click" reaction—to overcome these limitations. The strained cyclooctyne ring of ADIBO possesses high potential energy, driving a rapid, specific reaction with azides to form a stable triazole linkage without the need for cytotoxic copper catalysts.[1]

Key Advantages of this compound SPAAC

-

Bioorthogonality: No interference with native biochemical functional groups (amines, thiols).

-

Kinetics: Second-order rate constants (

) typically range from 0.3 to 1.0 M -

Stability: The resulting triazole bond is chemically inert and stable against physiological hydrolysis and peptidases.

Experimental Workflow & Decision Matrix

The sequence of operations—whether to "Click then Label" or "Label then Click"—depends largely on the thermal stability of your targeting biomolecule.

Figure 1: Strategic workflow selection based on biomolecule thermal stability. Path A is standard for peptides; Path B (Pre-targeting/Prosthetic Group approach) is essential for antibodies to prevent thermal denaturation during radiolabeling.

Detailed Protocol: SPAAC Conjugation (The "Click" Reaction)

This protocol describes the conjugation of This compound to an Azide-functionalized biomolecule .

Materials & Reagents

| Component | Specifications | Storage |

| This compound | >95% Purity (HPLC). MW ~600-900 Da (depending on linker). | -20°C, Desiccated |

| Azide-Target | Biomolecule functionalized with Azide (-N | -20°C or -80°C |

| Reaction Buffer | PBS (pH 7.4) or HEPES (pH 7.0–7.5). Avoid Azide preservatives. | 4°C |

| Co-solvent | Anhydrous DMSO or DMF (High Purity). | RT, Desiccated |

Reaction Conditions

-

Stoichiometry:

-

Small Molecule/Peptide Targets: 1.0 : 1.1 (Azide : ADIBO) typically suffices.

-

Protein/Antibody Targets: 1.0 : 3.0–5.0 (Azide : ADIBO) molar excess of this compound is recommended to drive kinetics, as steric hindrance on the protein surface can reduce reaction rates.

-

-

Concentration: Maintain reactants at >1 mg/mL (or >100 µM) if possible. SPAAC is second-order; dilution drastically slows the reaction.

-

pH: 5.0 – 9.0 (Optimal: 7.4 ). ADIBO is stable in this range.[2]

-

Temperature: Room Temperature (20–25°C).

Step-by-Step Procedure

-

Preparation of Stock Solutions:

-

Dissolve This compound in anhydrous DMSO or DMF to a concentration of 10–50 mM .

-

Note: If the this compound variant is water-soluble (e.g., sulfo-DBCO), it can be dissolved directly in water/buffer, but fresh preparation is critical to avoid hydrolysis of the ester linkage (if present).

-

-

Buffer Exchange (Critical):

-

Ensure the Azide-Target is in an azide-free buffer (PBS pH 7.4). Sodium azide (NaN

) acts as a competitor and will quench the this compound. Use a spin desalting column (e.g., PD-10 or Zeba Spin) to remove NaN

-

-

Reaction Setup:

-

Add the Azide-Target solution to a low-binding microcentrifuge tube.

-

Slowly add the calculated volume of this compound stock while vortexing gently.

-

Solvent Tolerance: Ensure the final organic solvent (DMSO/DMF) concentration is ≤ 10-20% (v/v) to prevent protein denaturation.

-

-

Incubation:

-

Incubate at Room Temperature (25°C) for 2 to 4 hours with gentle agitation (end-over-end rotation).

-

Alternative: For temperature-sensitive proteins, incubate Overnight (12–16h) at 4°C .

-

-

Quenching (Optional but Recommended):

-

If using a large excess of this compound, add Sodium Azide (10 mM final) or a small azide-containing scavenger (e.g., 3-azidopropanol) and incubate for 15 mins to react with remaining ADIBO. This prevents cross-reactivity during purification.

-

Post-Reaction Processing & QC

Following conjugation, unreacted this compound must be removed to prevent it from competing for the radiometal in the subsequent labeling step.

Purification Methods

-

Proteins/Antibodies: Size Exclusion Chromatography (SEC) or Spin Desalting Columns (MWCO 7K or 40K).

-

Goal: Remove free this compound (MW < 1 kDa) from the Conjugate (MW > 150 kDa).

-

-

Peptides: Reverse-Phase HPLC (C18 column).

-

Gradient: Water/Acetonitrile + 0.1% TFA.

-

Note: The triazole product will typically elute later than the unconjugated azide-peptide due to the added hydrophobicity of the ADIBO group.

-

Quality Control (QC)

-

Mass Spectrometry (ESI-MS/MALDI): Verify the mass shift.

- .

-

UV-Vis Spectroscopy:

-

ADIBO has a characteristic absorbance at 309 nm (

). -

The formation of the triazole results in the disappearance of this 309 nm peak (or a significant shift/reduction). Monitoring the decrease in A309 is a kinetic probe for reaction progress.

-

Radiolabeling Considerations (DOTA Specifics)

If following Path A (Click then Label) , ensuring the stability of the ADIBO-triazole linkage during radiolabeling is vital.

-

Standard Conditions (

Ga/ -

Stability Warning: The ADIBO moiety is generally thermostable, but the triazole linkage formed is extremely stable. However, prolonged exposure to low pH (< 3) at high temperatures can degrade the amide linkers often found in this compound constructs.

-

Recommendation: Maintain pH between 4.0 and 5.0 . Do not use strong acids (HCl/TFA) directly on the conjugate at high heat.

If following Path B (Label then Click) :

-

Radiolabel the this compound small molecule first (95°C, pH 4.5).

-

Purify the

Ga/ -

Perform the Click reaction with the Azide-Antibody at 37°C (faster than RT) for 30–60 mins to minimize radioactive decay loss.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.[3] Link

-

Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes.[1][4][5] Accounts of Chemical Research. Link

-

Kugler, J., et al. (2022).[6] Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates.[7] Molecules. Link

-

Domnanich, K. A., et al. (2016). Pretargeting with the inverse electron-demand Diels-Alder reaction: The impact of the spacer. Nuclear Medicine and Biology. Link (Contextual reference for pre-targeting workflows).

-

BroadPharm. (2022). DBCO-Azide Ligation Protocol.[1][4][5] BroadPharm Protocols. Link

Sources

Application Note & Protocol: Preparation of DOTA-ADIBO Stock Solutions in DMSO for Advanced Bioconjugation and Radiopharmaceutical Development

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of DOTA-ADIBO stock solutions in dimethyl sulfoxide (DMSO). This compound is a critical bifunctional chelator that combines the powerful metal-chelating properties of DOTA with the bioorthogonal reactivity of ADIBO (azadibenzocyclooctyne), enabling the straightforward development of radiopharmaceuticals and other targeted molecular probes.[1] This guide emphasizes scientific integrity, providing detailed, field-proven protocols and explaining the rationale behind key experimental choices to ensure the preparation of stable, high-quality stock solutions for reproducible downstream applications.

Introduction: The Scientific Imperative for High-Quality this compound Stock Solutions

This compound has emerged as a cornerstone reagent in the field of bioconjugation and nuclear medicine.[2][3] Its unique structure features two key functional domains:

-

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[4][5][6] This stability is paramount for in vivo applications to prevent the release of cytotoxic radiometals.[7]

-

Azadibenzocyclooctyne (ADIBO or DBCO): A cyclooctyne that participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][8] This allows for the covalent attachment of this compound to azide-modified biomolecules (e.g., peptides, antibodies, nanoparticles) with exceptional specificity and under mild, aqueous conditions.[9]

The successful implementation of this compound in research and development hinges on the quality of the initial stock solution. Improper preparation can lead to reagent degradation, inaccurate concentration assessment, and ultimately, failed experiments. This guide provides a robust framework for preparing this compound stock solutions in DMSO, a common solvent for such reagents, ensuring their integrity and performance in downstream applications.[10][11]

Foundational Principles: Understanding the "Why" Behind the Protocol

A successful protocol is more than a series of steps; it is a system built on a foundation of scientific principles. Here, we dissect the key considerations for preparing this compound stock solutions in DMSO.

The Critical Role of Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with excellent solvating power for a wide range of organic molecules, including this compound.[11][12] However, its hygroscopic nature presents a significant challenge.[13] The presence of water can compromise the integrity of this compound in two primary ways:

-

Hydrolysis of the Cyclooctyne Ring: The strained cyclooctyne ring of ADIBO, while essential for its reactivity with azides, can be susceptible to hydrolysis under certain conditions, leading to a loss of click reactivity.

-

Impact on Solubility and Stability: The presence of water can alter the solvation environment, potentially leading to precipitation of the reagent over time, especially at low temperatures.[14]

Therefore, the use of anhydrous DMSO is non-negotiable for preparing and storing this compound stock solutions.[15]

Inert Gas Atmosphere: A Shield Against Degradation

Oxygen and atmospheric moisture can be detrimental to the long-term stability of many organic reagents. While this compound is relatively stable, best practices dictate minimizing its exposure to air, especially for long-term storage.[8] Purging vials with an inert gas, such as argon or nitrogen, displaces oxygen and moisture, creating a protective environment that preserves the reagent's integrity.

Concentration and Aliquoting: Balancing Convenience and Stability

Preparing a concentrated stock solution offers several advantages, including minimizing the volume of organic solvent introduced into subsequent aqueous reactions and reducing the impact of repeated freeze-thaw cycles. However, the concentration should not exceed the solubility limit of this compound in DMSO.[10][16]

Aliquoting the stock solution into smaller, single-use volumes is a critical step to preserve its quality.[17] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, reducing the risk of degradation and moisture introduction.

Technical Data & Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value | Source |

| Chemical Name | DBCO-NHCO-DOTA | [18] |

| Molecular Formula | C₃₄H₄₂N₆O₈ | [18] |

| Molecular Weight | 662.74 g/mol | [18] |

| Purity | Typically >95% | [18] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF | [12] |

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the preparation of this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation.

Detailed Protocol: From Solid Reagent to Validated Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials and Equipment

-

This compound solid (purity >95%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sealed bottle

-

Microcentrifuge tubes (amber or covered in foil)

-

Argon or Nitrogen gas with a fine-nozzle regulator

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator bath

Protocol Steps

-

Pre-analysis and Calculation:

-

Determine the required volume of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 662.74 g/mol ), you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 662.74 g/mol * (1000 mg / 1 g) = 6.63 mg

-

-

-

Weighing this compound:

-

Rationale: Accurate weighing is crucial for achieving the desired final concentration. Performing this in an inert atmosphere minimizes exposure to ambient moisture.

-

Tare a clean, dry microcentrifuge tube on the analytical balance.

-

Carefully weigh the calculated amount of this compound into the tube. If possible, perform this step in a glove box or under a gentle stream of inert gas.

-

-

Solvent Addition:

-

Rationale: Using a new, sealed bottle of anhydrous DMSO ensures minimal water content.

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.

-

-

Dissolution:

-

Rationale: Complete dissolution is essential for a homogenous stock solution. Some compounds may require energy input to fully dissolve.

-

Immediately cap the tube and vortex thoroughly for 1-2 minutes.

-

If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.

-

-

Aliquoting and Storage:

-

Rationale: Aliquoting prevents repeated freeze-thaw cycles of the main stock, preserving its integrity. An inert gas overlay provides an extra layer of protection.

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in amber or foil-wrapped microcentrifuge tubes.

-

Before sealing each aliquot, gently flush the headspace with argon or nitrogen gas for a few seconds.

-

Store the aliquots at -20°C or -80°C for long-term storage. The stock solution should be stable for at least 6 months when stored properly.[17]

-

Quality Control: Ensuring the Integrity of Your Stock Solution

For critical applications, especially in drug development and clinical translation, verifying the quality of the this compound stock solution is recommended.[19][20]

| Parameter | Method | Purpose |

| Concentration | UV-Vis Spectroscopy | To confirm the accuracy of the stock solution concentration by measuring the absorbance at the λmax of the dibenzocyclooctyne moiety. |

| Purity & Integrity | HPLC-MS | To check for the presence of degradation products and confirm the mass of the parent compound. |

| Reactivity | Small-scale click reaction | To functionally test the reactivity of the ADIBO group with a known azide-containing molecule (e.g., Azido-PEG). |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.[21]

-

DMSO can facilitate the absorption of other chemicals through the skin.[13] Handle with care and avoid direct contact.

-

Work in a well-ventilated area or a chemical fume hood.[21]

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before use.[15]

Conclusion

The preparation of high-quality this compound stock solutions in DMSO is a foundational step for successful bioconjugation and radiopharmaceutical development. By adhering to the principles of using anhydrous solvent, maintaining an inert atmosphere, and employing proper storage techniques, researchers can ensure the stability and reactivity of this critical reagent. The detailed protocol and quality control measures outlined in this guide provide a robust framework for achieving reproducible and reliable results in a wide range of applications, from basic research to the development of novel diagnostic and therapeutic agents.

References

-

Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer. National Institutes of Health. Available at: [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health. Available at: [Link]

-

Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins. MDPI. Available at: [Link]

-

Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. ResearchGate. Available at: [Link]

-

Radiolabeling and biological evaluation of DOTA-Ph-Al derivative conjugated to anti-EGFR antibody ior egf/r3 for targeted tumor imaging and therapy. PubMed. Available at: [Link]

-

Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma. PubMed Central. Available at: [Link]

-

On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. ResearchGate. Available at: [Link]

-

Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases. ResearchGate. Available at: [Link]

-

Investigation and preparation of a TREN-based bifunctional chelator for ⁸⁹Zr. Dalton Transactions. Available at: [Link]

-

Synthesis and Crystallographic Characterization of the Tetra- valent Actinide-DOTA Complexes, [AnIV(κ8-DOTA)(DMSO)] (An = Th, U). eScholarship. Available at: [Link]

-

Chemical structure of DOTA and its respective 3D-model extracted from.... ResearchGate. Available at: [Link]

-

Solubility of drug in DMSO? ResearchGate. Available at: [Link]

-

Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]

-

Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. National Institutes of Health. Available at: [Link]

-

DMSO, anhydrous. Cavidi. Available at: [Link]

-

What Quality Control is performed on the final oligo-antibody conjugate. Bio-Synthesis. Available at: [Link]

-

Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]

-

Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway. National Institutes of Health. Available at: [Link]

-

Bioconjugate & ADC Quality Control & Stability. Abzena. Available at: [Link]

-

[F-18] Azadibenzocyclooctyne ([F-18]ADIBO): A biocompatible radioactive labeling synthon for peptides using catalyst free [3+2] cycloaddition. ResearchGate. Available at: [Link]

-

How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. Available at: [Link]

-

Strategies for the preparation of bifunctional gadolinium(III) chelators. PubMed Central. Available at: [Link]

-

State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. ResearchGate. Available at: [Link]

-

Five Ways to Control Your Critical Antibody Reagents and Avoid Bioanalytical Assay Failure. Bio-Rad Antibodies. Available at: [Link]

-

Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI Blog. Available at: [Link]

-

Safety Data Sheet DMSO, anhydrous. G-Biosciences. Available at: [Link]

-

Influence of DOTA chelator position on biodistribution and targeting properties of (111)In-labeled synthetic anti-HER2 affibody molecules. PubMed. Available at: [Link]

-

Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST (uSask). Available at: [Link]

-

Chemical structure of gadoteric-acid (Gd-DOTA). b (i)Tissue.... ResearchGate. Available at: [Link]

-

Quality control and analytical techniques for biopharmaceuticals. PubMed. Available at: [Link]

-

Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Publications. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. HD Chemicals. Available at: [Link]

Sources

- 1. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]

- 2. Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors in the Molecular Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 9. Bioconjugation Reagents | TCI AMERICA [tcichemicals.com]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. depts.washington.edu [depts.washington.edu]

- 14. researchgate.net [researchgate.net]

- 15. cavidi.se [cavidi.se]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. precisepeg.com [precisepeg.com]

- 19. abzena.com [abzena.com]

- 20. Quality control and analytical techniques for biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

protocol for conjugating DOTA-ADIBO to nanoparticles

Application Note: Heterobifunctional Conjugation of DOTA-ADIBO to Nanoparticles via SPAAC

Executive Summary & Scientific Rationale

This application note details the protocol for conjugating the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to nanoparticles (NPs) using ADIBO (Azadibenzocyclooctyne, often referred to as DBCO) chemistry.

Why this approach? Traditional amide coupling (EDC/NHS) for attaching DOTA to nanoparticles is often uncontrolled, leading to cross-linking or hydrolysis of the activated ester before conjugation. Furthermore, DOTA's carboxyl groups are essential for metal coordination; random amide coupling can occlude these sites, reducing radiolabeling efficiency.

The Solution: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) By using a heterobifunctional This compound linker, we decouple the chelation chemistry from the conjugation chemistry.

-

Bioorthogonality: The reaction between ADIBO and an Azide-functionalized NP is highly specific and occurs in complex biological media without interference.[1]

-

Copper-Free: Unlike CuAAC (Click Chemistry), SPAAC requires no copper catalyst.[2] Copper is cytotoxic and, critically, trace copper contaminants compete with radiometals (like

Cu or -

Orientation Control: The DOTA macrocycle remains fully available for metal binding, as the conjugation occurs via a distal linker arm.

Workflow Visualization

The following diagram outlines the critical path from surface activation to validation.

Figure 1: Workflow for this compound conjugation. The process prioritizes the removal of unreacted linker to prevent "false high" radiolabeling yields caused by free DOTA.

Materials & Reagents

| Component | Specification | Purpose |

| Nanoparticles | Azide-functionalized (e.g., PLGA-PEG-N3, Liposome-N3, or Au-N3) | The scaffold carrier. Must have accessible surface azides. |

| Linker | This compound (or DOTA-DBCO) | Heterobifunctional reagent. MW ~600-800 Da depending on spacer. |

| Reaction Buffer | PBS (pH 7.4), metal-free (Chelex-treated) | Physiological pH is optimal for SPAAC. Critical: Must be free of competing metals (Zn, Cu, Fe). |

| Solvent | DMSO or DMF (Anhydrous) | For solubilizing the hydrophobic ADIBO moiety before aqueous dilution. |

| Purification | Spin Desalting Columns (7K MWCO) or Dialysis Cassettes | Removal of unreacted this compound. |

| QC Reagent | Copper(II) Sulfate ( | For "Cold Spike" validation of chelation capacity. |

Detailed Protocol

Phase 1: Pre-Reaction Calculations

Rationale: ADIBO reagents are expensive. Accurate stoichiometry prevents waste and ensures saturation of surface azides.

-

Calculate Azide Molarity: Determine the molar concentration of accessible azide groups on your NP surface.

-

Example: If you have 1 mL of NPs at 10 nM (particle conc) and each particle has ~100 azides:

-

-

Determine Linker Excess: Use a 2-fold to 5-fold molar excess of this compound relative to the total azide content, not just the particle concentration.

-

Why? SPAAC kinetics are second-order. Excess reagent drives the reaction to completion within a reasonable timeframe.

-

Phase 2: Conjugation Reaction

-

Solubilization: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

Note: DOTA is hydrophilic, but ADIBO is hydrophobic. DMSO ensures the linker doesn't crash out upon addition.

-

-

Mixing:

-

Aliquot the Azide-NP suspension into a metal-free microcentrifuge tube.

-

Slowly add the calculated volume of this compound stock while vortexing gently.

-

Constraint: Keep the final DMSO concentration

to prevent NP destabilization (unless your NPs are known to tolerate higher organics).

-

-

Incubation:

-

Incubate at Room Temperature (20-25°C) for 2 to 4 hours with continuous gentle rotation.

-

Alternative: Overnight (12h) at 4°C is acceptable if NPs are temperature-sensitive.

-

Phase 3: Purification (The "Make or Break" Step)

Rationale: Free (unconjugated) this compound will chelate radiometals much faster than NP-bound DOTA due to faster diffusion kinetics. If you do not remove free DOTA, your radiolabeling QC will show 100% efficiency, but the "signal" will be small molecules that clear renally, not your nanoparticles.

-

Method Selection:

-

For NPs > 30 nm: Use Spin Desalting Columns (e.g., Zeba, 7K MWCO) or Centrifugal Ultrafiltration (Amicon, 30K or 100K MWCO).

-

For Small NPs (< 10 nm): Use Size Exclusion Chromatography (SEC) (e.g., PD-10 column).

-

-

Procedure (Centrifugal Filtration):

-

Transfer reaction mix to the filter unit.

-

Centrifuge to concentrate.[3]

-

Refill with fresh Metal-Free PBS.

-

Repeat 3-4 times. (Dilution factor of at least 1000x is required to remove free linker).

-

-

Storage: Resuspend final pellet/concentrate in metal-free PBS or HEPES. Store at 4°C. Do not freeze unless NPs are cryoprotected.

Quality Control & Validation

Do not proceed to radiolabeling without passing these checks.

QC 1: Zeta Potential Shift

-

Method: Measure

-potential before and after conjugation. -

Expectation: DOTA has free carboxyl groups (pKa ~4-5). At pH 7.4, they are negatively charged.

-

If converting a neutral Azide-NP to DOTA-NP, expect a shift toward a more negative potential (e.g., -10 mV

-25 mV).

-

QC 2: The "Cold Spike" Chelation Assay (Self-Validating Step)

Rationale: Prove that the DOTA on the particle is functional and quantify the number of chelators per particle.

-

Titration: Take a known aliquot of DOTA-NPs.

-

Spike: Add a known excess of non-radioactive Copper Sulfate (

) or Gadolinium Chloride ( -

Incubate: 30 mins at 37°C (Acetate buffer pH 5.5 is ideal for complexation).

-

Remove Free Metal: Use a spin column or EDTA challenge to remove/sequester weak non-specific bound metal.

-

Quantify: Measure the metal content of the purified NPs using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

-

Calculation:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation during reaction | ADIBO insolubility or DMSO shock. | Dilute this compound in a larger volume of buffer before adding to NPs, or increase DMSO slightly (if tolerated). |

| Low DOTA loading (Zeta potential unchanged) | Steric hindrance or hydrolyzed ADIBO. | ADIBO hydrolyzes slowly in water. Use fresh stock. Ensure Azide-NPs have a spacer (e.g., PEG4-N3) to reduce steric shielding. |

| High Radiolabeling Yield but Rapid Clearance in vivo | Incomplete Purification. | CRITICAL: You likely labeled free DOTA. Repeat purification (Phase 3) with more wash steps. |

| Aggregation of NPs | Loss of surface charge repulsion. | DOTA adds charge, but the linker is hydrophobic. If aggregation occurs, use a DOTA-PEG4-ADIBO linker to increase hydrophilicity. |

References

-

Jewett, J. C., & Bertozzi, C. R. (2010). "Cu-free click cycloaddition reactions in chemical biology." Chemical Society Reviews. Link

-

Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

-

Thorek, D. L., et al. (2016). "Comparative analysis of nanoparticle-antibody conjugations for targeted molecular imaging." Molecular Imaging and Biology. Link

-

BroadPharm. "DBCO-Azide Ligation Protocol." BroadPharm Protocols. Link

-

Vector Laboratories. "Copper-Free Click Chemistry (SPAAC) Technical Guide." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Specific Activity of 64Cu-DOTA-ADIBO Tracers

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and application of 64Cu-DOTA-ADIBO tracers. This guide is designed for researchers, chemists, and drug development professionals who are working to maximize the specific activity and overall quality of their radiolabeled constructs. High specific activity is paramount for sensitive in vivo imaging and to avoid unwanted pharmacological effects from excess unlabeled molecules.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established radiochemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your protocols, and achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of specific activity in the context of 64Cu-DOTA-ADIBO tracers.

Q1: What is "specific activity" and why is it the most critical parameter for my tracer?

A1: Specific activity (SA) is a measure of the amount of radioactivity per unit mass or molar amount of a compound (e.g., Gigabecquerels per micromole, GBq/µmol, or Curies per millimole, Ci/mmol). It is the single most important quality metric for a radiotracer for several reasons:

-

Receptor Occupancy: For tracers targeting low-density receptors or enzymes, a high specific activity ensures that only a tiny mass of the tracer is injected. This prevents saturation of the target sites with unlabeled molecules, which would otherwise compete with the radiolabeled tracer and block its binding, leading to a poor signal-to-noise ratio in PET imaging.

-

Pharmacological Effects: Injecting a large mass of a biologically active molecule can trigger unintended physiological or toxic effects. High SA allows for the administration of a radioactive dose that is far below the mass required to elicit a pharmacological response.

-

Sensitivity: A higher SA means more radioactivity is packed onto each molecule, leading to a stronger signal and improved detection sensitivity, which is crucial for identifying small tumors or subtle molecular changes.[1]

Q2: What is a typical specific activity range for 64Cu, and what should I expect for my final 64Cu-DOTA-ADIBO tracer?

A2: The specific activity of the initial 64CuCl2 solution is the theoretical maximum. High-quality, cyclotron-produced 64Cu, typically made via the 64Ni(p,n)64Cu reaction, can have a very high specific activity, often ranging from 47 to 474 GBq/µmol (1,280 to 12,800 mCi/µmol).[1] The specific activity of the final purified 64Cu-DOTA-ADIBO tracer will always be lower than the starting radionuclide due to the presence of the unlabeled DOTA-ADIBO precursor and any potential metal contaminants. A successful labeling protocol should yield a final tracer with a specific activity in the range of tens to hundreds of GBq/µmol. For example, specific activities up to 255.6 GBq/mmol have been reported for 64Cu-DOTA-peptides.[2]

Q3: My specific activity is low, but my radiochemical purity is high (>95%). Can I still use the tracer for my in vivo experiment?

A3: It depends on your application. High radiochemical purity simply means that most of the radioactivity is attached to your desired molecule. However, low specific activity indicates a large excess of the unlabeled this compound conjugate.

-

For high-density targets: If your biological target is abundant, you might still obtain a usable signal.

-

For low-density targets (most common scenario): Using a low SA tracer is highly discouraged. The excess unlabeled molecules will compete for binding sites, significantly reducing the signal from your target tissue and potentially leading to false-negative results.

Q4: What are the primary factors that cause low specific activity?

A4: The three main culprits are:

-

Metal Contamination: Trace amounts of non-radioactive metal ions (e.g., Cu2+, Fe3+, Zn2+, Ni2+) in your reaction will compete with 64Cu2+ for the DOTA chelator, reducing the SA.

-

Sub-optimal Labeling Conditions: Incorrect pH, temperature, or reaction time can lead to inefficient chelation, requiring a higher concentration of the this compound precursor to achieve a reasonable yield, which inherently lowers the SA.

-

64Cu Source Quality: The specific activity of the 64CuCl2 you receive from the supplier sets the upper limit. Using a source with low initial SA will make it impossible to produce a high-SA tracer.

Section 2: In-Depth Troubleshooting Guide

This guide follows a logical workflow to help you pinpoint and resolve issues affecting your tracer's specific activity.

Workflow Overview: 64Cu-DOTA-ADIBO Synthesis

Caption: General workflow for 64Cu-DOTA-ADIBO tracer synthesis.

2.1 Pre-Labeling & Reagent Quality

Q: My labeling reaction is inefficient and my specific activity is poor, even after optimizing reaction conditions. Could my reagents be the issue?

A: Absolutely. The quality of your starting materials is the foundation of a successful radiolabeling. Flaws introduced here cannot be corrected later.

Causality & Solution:

-

64CuCl2 Quality: The radionuclide itself is a primary suspect.

-

The "Why": The 64Cu solution may contain stable (non-radioactive) metal impurities. The most damaging are stable copper (from the target or processing) and nickel (from the enriched 64Ni target material).[3][4] These contaminants compete directly with 64Cu for binding to DOTA, drastically reducing specific activity.

-

The Fix:

-